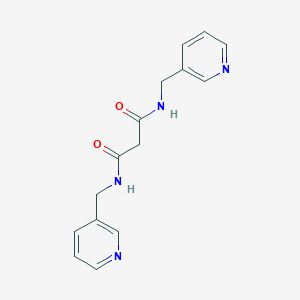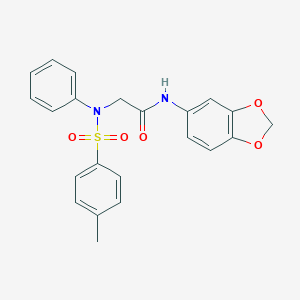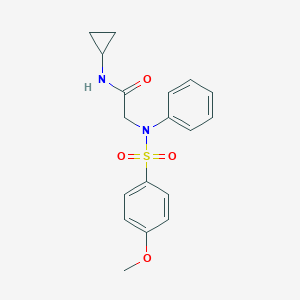
N~1~,N~3~-bis(3-pyridinylmethyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-pyridylmethyl)propanediamide is an organic compound with the molecular formula C15H16N4O2 It is characterized by the presence of two pyridylmethyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-pyridylmethyl)propanediamide typically involves the reaction of 3-pyridylmethylamine with a suitable propanediamide precursor. One common method involves the following steps:
Starting Materials: 3-pyridylmethylamine and propanediamide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 3-pyridylmethylamine is added to the propanediamide in the presence of a catalyst, such as a base (e.g., sodium hydroxide), and the mixture is heated under reflux for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N,N’-Bis(3-pyridylmethyl)propanediamide may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-pyridylmethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
N,N’-Bis(3-pyridylmethyl)propanediamide has several scientific research applications:
Coordination Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Materials Science: The compound is utilized in the development of new materials with magnetic and fluorescent properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: The compound is explored as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-pyridylmethyl)propanediamide involves its ability to coordinate with metal ions through its pyridyl and amide groups. This coordination can lead to the formation of stable complexes with unique properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-pyridylmethyl)propanediamide
- N,N’-Bis(4-pyridylmethyl)propanediamide
- N,N’-Bis(3-pyridylmethyl)ethanediamide
Uniqueness
N,N’-Bis(3-pyridylmethyl)propanediamide is unique due to its specific structural arrangement, which allows for versatile coordination with metal ions. This structural feature distinguishes it from other similar compounds and makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks.
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31g/mol |
IUPAC Name |
N,N'-bis(pyridin-3-ylmethyl)propanediamide |
InChI |
InChI=1S/C15H16N4O2/c20-14(18-10-12-3-1-5-16-8-12)7-15(21)19-11-13-4-2-6-17-9-13/h1-6,8-9H,7,10-11H2,(H,18,20)(H,19,21) |
InChI Key |
NDEDMCKHRVZXGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)CC(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-chloro-2-methyl(phenylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422596.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B422598.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422599.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B422601.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422602.png)

![2-[N-(2,4-DIMETHOXYPHENYL)METHANESULFONAMIDO]-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE](/img/structure/B422606.png)
![2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE](/img/structure/B422607.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422608.png)
![ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B422609.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acrylamide](/img/structure/B422610.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422615.png)
![N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422617.png)
